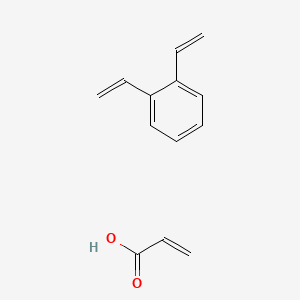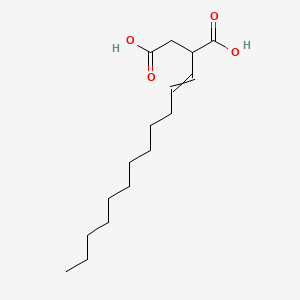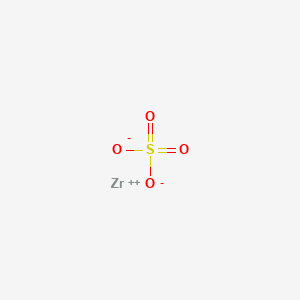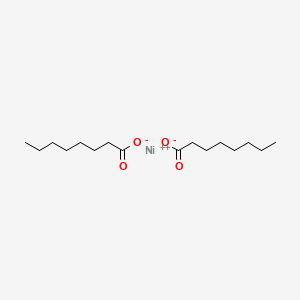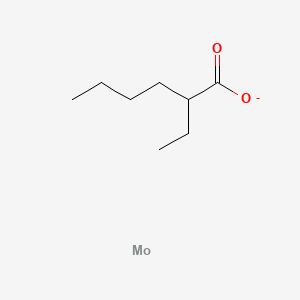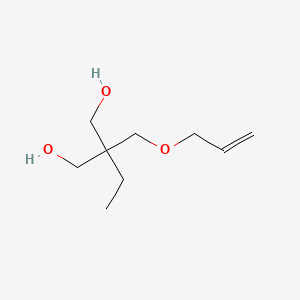
三羟甲基丙烷单烯丙基醚
描述
Trimethylolpropane Monoallyl Ether (TMPME) is a clear colourless liquid . It is an unsaturated alcohol containing two hydroxyl groups and one double bond . TMPME is mainly used as a crosslinker in automotive coatings and in Silicon chemistry .
Synthesis Analysis
The synthesis of TMPME involves various reactions. One method involves the esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) . Another method involves the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials .
Molecular Structure Analysis
The molecular structure of TMPME is C9H18O3 . It has a molecular weight of 174.23742 g/mol . The Trimethylolpropane monoallyl ether molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
TMPME can undergo various chemical reactions. For instance, it can be used in the thiol–epoxy click reaction . In this reaction, the thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .
Physical And Chemical Properties Analysis
TMPME is a clear colourless liquid . It has a density of 1.01 g/mL at 25 °C (lit.) . The boiling point is 160 °C/33 mmHg (lit.) . The refractive index is n20/D 1.467 (lit.) .
科学研究应用
自由基聚合中的电子自旋共振研究三羟甲基丙烷单烯丙基醚 (TMP) 已在自由基聚合中使用电子自旋共振 (ESR) 进行了研究。该研究重点介绍了通过羟基自由基加成到 TMP 和从 TMP 的烯丙基中抽象氢来形成自由基。这项研究对于理解 TMP 在自由基聚合过程中的反应性和性质至关重要,特别是对于乙酸乙烯酯和丙烯酸甲酯体系 (Doi 和 Rånby,2007 年)。
合成工艺优化一项研究专注于通过威廉姆逊醚化反应优化三羟甲基丙烷二烯丙基醚的合成。通过探索各种反应条件,如温度和使用不同的催化剂,三羟甲基丙烷二烯丙基醚的产率最大化,在最佳条件下达到 91.2%。这项研究有助于 TMP 相关化合物的有效生产 (高军,2010 年)。
化学酶促环氧化制备缩水甘油醚研究了使用南极假丝酵母脂肪酶 B 产生过酸,然后对烯丙基醚进行 Prileshajev 环氧化的化学酶促过程,并使用三羟甲基丙烷单烯丙基醚作为模型底物。这种生产缩水甘油醚的替代工艺展示了 77% 的最大环氧化物产率,与传统方法相比,提供了一种危害较小的方法 (Tufvesson 等人,2008 年)。
制备新工艺的开发开发了一种制备三羟甲基丙烷二烯丙基醚的新工艺,实现了高产率和产品质量。这项研究对于需要高纯度和特定产品特性的工业应用至关重要 (冯等人,2012 年)。
多官能 1-丙烯基醚体系的光聚合研究了三羟甲基丙烷三丙烯基醚及其衍生物的阳离子光聚合,考察了各种添加剂对聚合速率和所得网络性质的影响。这项研究有助于理解基于 TMP 的化合物的均聚机理 (Sangermano 等人,2001 年)。
用于表面改性的氟化烯丙基醚在基于三羟甲基丙烷三烯丙基醚的硫醇-烯光固化体系中添加氟化烯丙基醚显着改变了薄膜的表面性质。这项研究提供了对基于 TMP 的化合物在为各种应用创建疏水表面的潜在用途的见解 (Sangermano 等人,2002 年)。
新型酯的合成作为潜在润滑剂三羟甲基丙烷用于合成新型的基于油酸的酯作为潜在的热稳定生物润滑剂。这项研究突出了 TMP 在制造具有不同性能的高性能润滑剂方面的多功能性 (Cavalcante 等人,2014 年)。
传热性能的研究一项关于三羟甲基丙烷三聚[聚(丙二醇),胺封端]醚处理的石墨烯纳米片基水冷剂的研究发现传热性能显着提高。这项研究证明了基于 TMP 的化合物在提高传热系统效率方面的潜力 (Solangi 等人,2016 年)。
属性
IUPAC Name |
2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXRPVSAKWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052674 | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Trimethylolpropane monoallyl ether | |
CAS RN |
682-11-1 | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyloxymethyl-2-ethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE MONOALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112W61CL04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

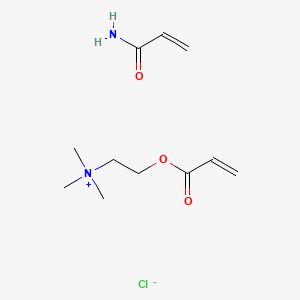
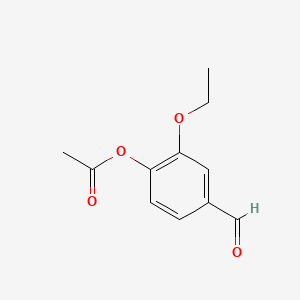
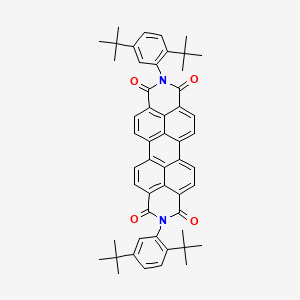
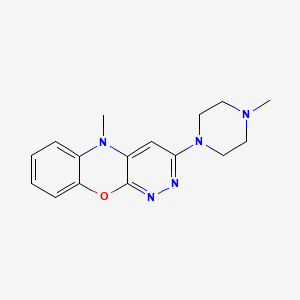
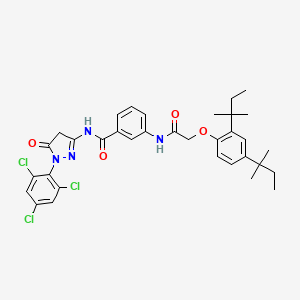
![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
![Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS']-](/img/structure/B1585172.png)
![Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1585176.png)
